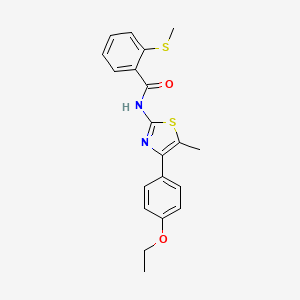

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-4-24-15-11-9-14(10-12-15)18-13(2)26-20(21-18)22-19(23)16-7-5-6-8-17(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWFUVGLCBILDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a diverse range of biological effects, including antitumor, antimicrobial, and antiparasitic activities. This article aims to summarize the current understanding of its biological activity based on recent research findings.

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 314.46 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. A systematic investigation into structurally similar compounds revealed that modifications to the thiazole ring significantly influenced their cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed enhanced antitumor activity due to improved binding affinity to target proteins involved in tumor growth regulation .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 6.26 ± 0.33 | High activity in 2D assays |

| Compound B | HCC827 (Lung Cancer) | 20.46 ± 8.63 | Moderate activity in 3D assays |

| This compound | MCF7 (Breast Cancer) | TBD | Further studies needed |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Research indicates that thiazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can enhance antibacterial efficacy .

Table 2: Antimicrobial Activity Against Common Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | TBD | Effective |

| Escherichia coli | TBD | Moderate |

| Pseudomonas aeruginosa | TBD | Limited |

Antiparasitic Activity

Thiazole derivatives have been explored for their antiparasitic effects, particularly against malaria and leishmaniasis. This compound demonstrated significant activity against Plasmodium falciparum, with low cytotoxicity observed in HepG2 cell lines . The mechanism appears to involve interference with metabolic pathways crucial for parasite survival.

Case Study: Antimalarial Activity

In a study investigating the antimalarial properties of thiazole derivatives, the compound exhibited an IC50 value significantly lower than standard treatments, indicating its potential as a candidate for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Thiazole vs. Thiadiazole Derivatives

- Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) :

Pyridine/Thiadiazole Hybrids (Compounds 8a–c from )

- Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) :

Comparison : The target compound’s thiazole core may confer distinct electronic properties compared to thiadiazole or pyridine hybrids, influencing solubility and binding interactions.

Substituent Modifications

Alkoxy Group Variations ()

- Compound 16: (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate.

- Compound 17: (2S)-2-{[(2S)-2-Benzamido-3-(4-propoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate.

Comparison : Both compounds feature ethoxy/propoxy substituents on phenyl rings but lack the thiazole core. The target compound’s ethoxy group may enhance lipophilicity compared to methoxy (shorter chain) or propoxy (longer chain) analogs .

Methylthio vs. Acetyl/Ester Groups

- Compound 8b (6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester): Structure: Contains an ethyl ester and methyl group on a pyridine ring. Spectral Data: IR shows C=O at 1715 cm⁻¹ (ester) and 1617 cm⁻¹ (amide); MS m/z 444 (M⁺) .

Data Table: Structural and Spectral Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.